![molecular formula C16H12Cl2N2O3S B13824115 3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid CAS No. 461409-73-4](/img/structure/B13824115.png)
3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid is a chemical compound with the molecular formula C16H12Cl2N2O3S. It is a derivative of benzoic acid, which is a common constituent in a variety of essential plant metabolites. This compound contains several functional groups, including an amino group, a carbonothioyl group, and a carboxylic acid group, which influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid typically involves the Friedel-Crafts acylation of benzene derivatives using various catalytic systems such as metal halogen acids, metal oxides, and ionic liquids . The reaction between 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60°C is a common method to produce dichlorobenzamide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for the formation of acyl chlorides, and various arylamines for substitution reactions . The reactions are typically carried out in solvents like N,N′-dimethylformamide at elevated temperatures.
Major Products
The major products formed from these reactions include various dichlorobenzamide derivatives, which are characterized by their unique structural and functional properties .
Aplicaciones Científicas De Investigación
3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid is unique due to its specific functional groups and molecular structure, which confer distinct reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
461409-73-4 |
|---|---|
Fórmula molecular |
C16H12Cl2N2O3S |
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
3-[(2,5-dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-8-2-3-9(15(22)23)6-13(8)19-16(24)20-14(21)11-7-10(17)4-5-12(11)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,24) |
Clave InChI |
GPEPUVXOESQVKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B13824037.png)
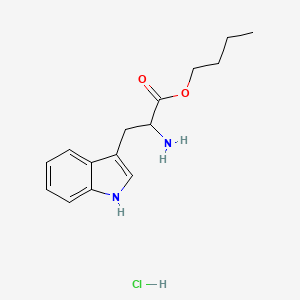
![(1Alpha,2Alpha[N]-3H)-Cholesterol](/img/structure/B13824058.png)
![5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B13824066.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B13824074.png)
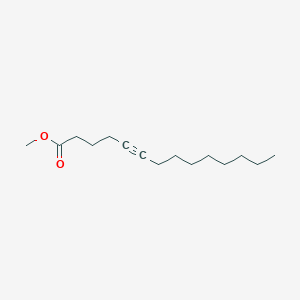
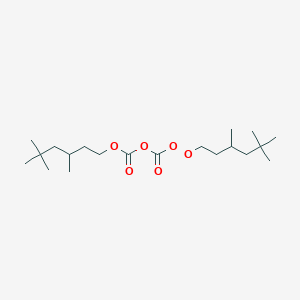
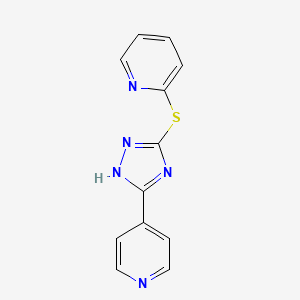
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)
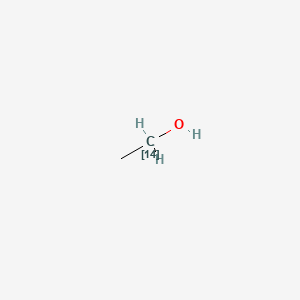
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)
![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
